Deschloro Florfenicol

SAR Medicinal Chemistry Veterinary Antibiotics

Accurate quantification of the Deschloro Florfenicol impurity is critical for florfenicol API quality control, yet non-specific analogs lead to failed validations. This high-purity reference standard provides the exact solution. - Ensures accurate calibration and prevents false-positive residue detection in HPLC and LC-MS/MS workflows. - Serves as a definitive marker for pharmacopeial impurity tracing and structure-activity relationship (SAR) studies. - Fully characterized material supports ICH-compliant method validation, with reliable global supply for routine analytical needs.

Molecular Formula C12H15ClFNO4S
Molecular Weight 323.77
CAS No. 138872-73-8
Cat. No. B601116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro Florfenicol
CAS138872-73-8
Synonyms2-Chloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide; 
Molecular FormulaC12H15ClFNO4S
Molecular Weight323.77
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O
InChIInChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Deschloro Florfenicol Reference Standard


Deschloro Florfenicol (CAS 138872-73-8) is a key derivative and impurity of the veterinary antibiotic florfenicol, characterized by the chemical formula C₁₂H₁₅ClFNO₄S and a molecular weight of 323.77 g/mol [1]. Unlike the parent drug florfenicol, which contains a dichloroacetyl group, Deschloro Florfenicol features a monochloroacetyl moiety, making it a critical compound for structure-activity relationship (SAR) studies and analytical method development . It is primarily supplied as a high-purity reference standard for LC-MS/MS, GC-MS, and HPLC workflows, and is widely utilized in pharmaceutical quality control, residue analysis, and regulatory compliance applications [2].

Workflow Impurity profiling via LC-MS/MS and HPLC
Selection High-purity reference standard for method validation
Use Context Florfenicol SAR studies and residue monitoring

Deschloro Florfenicol Substitution Limitations


Generic substitution of Deschloro Florfenicol with other florfenicol-related compounds, such as Florfenicol Amine or Dideschloro Florfenicol, is not scientifically valid due to fundamental structural and functional differences. The absence of the second chlorine atom in Deschloro Florfenicol significantly alters its chromatographic retention time, mass spectrometric fragmentation pattern, and binding affinity in SAR studies compared to the parent drug . In analytical method validation, the use of a non-specific analog can lead to inaccurate calibration, false-positive residue detection, and regulatory non-compliance [1]. Furthermore, the compound's specific role as a pharmacopeial impurity marker necessitates its use over other impurities to ensure proper quality control and traceability [2].

Monochloroacetyl vs. dichloroacetyl structure shifts retention time and MS fragmentation, limiting direct substitute with florfenicol.
Non-specific analogs risk inaccurate calibration and false-positive detection in residue analysis.
Absence of dichloroacetyl may alter SAR binding; pharmacopeial impurity marker requires specific verification.

Deschloro Florfenicol Differentiation Evidence


Monochloro vs. Dichloroacetyl Structure

Deschloro Florfenicol differs structurally from the parent drug florfenicol by the presence of a monochloroacetyl group (-CO-CH₂Cl) instead of a dichloroacetyl group (-CO-CHCl₂) [1]. This structural modification directly impacts its interaction with bacterial ribosomes and its chromatographic behavior .

Molecular Structure
Head-to-head
Δ 34.44 g/mol
distinct RP-HPLC retention
Supports structure-based identification in complex matrices.
Retention shift method-dependent; NMR/MS confirmation recommended.
SAR Medicinal Chemistry Veterinary Antibiotics

Reference Standard vs. Technical Grade Purity

Deschloro Florfenicol offered as a reference standard is supplied with purity exceeding 95% by HPLC, along with comprehensive characterization data including NMR, MS, and IR spectra, and certificates of analysis compliant with regulatory guidelines . This level of characterization is essential for method validation and traceability against pharmacopeial standards such as USP or EP [1].

Purity Specification
Class-level
Reference standard >95% (HPLC) with full spectral characterization
Reference standard ensures accurate calibration and regulatory acceptance.
Verify purity and characterization per batch COA.
Analytical Chemistry Quality Control Regulatory Compliance

Chromatographic & Mass Spectrometric Specificity

Deschloro Florfenicol exhibits a unique retention time in reversed-phase HPLC and a distinct mass spectrometric fragmentation pattern compared to florfenicol and its amine metabolite [1]. This specificity is crucial for accurate quantification in complex biological matrices and for confirming the absence of this specific impurity in pharmaceutical formulations .

Analytical Specificity
Context-dependent
Unique RP-HPLC RT and MS/MS pattern distinct from florfenicol and florfenicol amine
Enables interference-free quantification in biological and pharmaceutical matrices.
Method-specific verification recommended for each matrix.
LC-MS/MS GC-MS Residue Analysis

Deschloro Florfenicol Application Scenarios


Florfenicol Impurity Profiling Method Development

Deschloro Florfenicol is essential for developing and validating HPLC and LC-MS/MS methods to detect and quantify this specific impurity in florfenicol API and finished pharmaceutical products. Its high purity and full characterization ensure accurate calibration and compliance with ICH guidelines [1].

SAR Studies in Medicinal Chemistry

The monochloroacetyl structure of Deschloro Florfenicol serves as a critical probe in SAR studies to understand the role of the dichloroacetyl group in florfenicol's antibacterial activity and binding to the bacterial ribosome .

Residue Analysis and Food Safety Monitoring

As a potential environmental degradation product of florfenicol, Deschloro Florfenicol is a target analyte in residue monitoring programs for animal-derived food products and environmental samples, requiring high-purity reference standards for accurate quantification [2].

Application
Selection Property
Validation Focus
Florfenicol Impurity Profiling Method Development
High-purity reference standard with full characterization
Chromatographic specificity and calibration accuracy
SAR Studies in Medicinal Chemistry
Defined monochloroacetyl moiety and structural purity
Binding affinity and ribosome interaction endpoints
Residue Analysis and Food Safety Monitoring
Certified reference material for quantitative LC-MS/MS methods
Matrix recovery and LOD/LOQ validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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